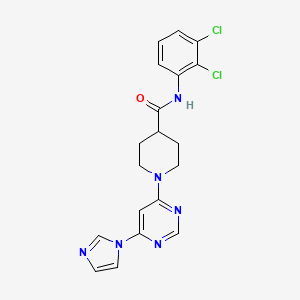

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, commonly known as DMXAA, is a small molecule drug that has been extensively studied for its potential as an anti-cancer agent. DMXAA was initially discovered in the 1990s as a compound with promising anti-tumor activity in preclinical models. Since then, numerous studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer therapy.

Scientific Research Applications

Anticancer Activity

N-(4-(2,4-dimethylphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have shown significant promise in the field of oncology. A study by Ravinaik et al. (2021) reports the synthesis and evaluation of a series of substituted benzamides, revealing moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, Yılmaz et al. (2015) synthesized derivatives of indapamide, including a compound that demonstrated significant proapoptotic activity against melanoma cell lines, indicating its potential as an anticancer agent (Yılmaz et al., 2015).

Antimicrobial and Antifungal Effects

Research by Chawla (2016) on thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide, has highlighted their antimicrobial and antifungal properties. These derivatives were found to be particularly effective against gram-positive and gram-negative species, as well as antifungal species like Candida albicans and Aspergillus niger (Chawla, 2016).

Electrophysiological Activity

A study by Morgan et al. (1990) on N-substituted imidazolylbenzamides, which are structurally related to the compound , revealed their potential in cardiac electrophysiology. These compounds exhibited potency in an in vitro Purkinje fiber assay, indicating their potential use in treating cardiac arrhythmias (Morgan et al., 1990).

Gelation Behavior

Yadav and Ballabh (2020) studied N-(thiazol-2-yl) benzamide derivatives for their gelation behavior, finding that certain derivatives exhibited gelation towards ethanol/water and methanol/water mixtures. This research elucidates the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

Anticonvulsant Activity

Lambert et al. (1995) synthesized derivatives of ameltolide, including 4-amino-N-(2,6-dimethylphenyl)benzamide, which showed promising results in several anticonvulsant models. These compounds were superior to phenytoin in the maximal electroshock seizure test, indicating their potential in treating seizures (Lambert et al., 1995).

Mechanism of Action

Target of Action

The primary target of this compound is Tyrosine-protein kinase SYK . This protein plays a crucial role in the adaptive immune response. It mediates signaling from activated immunoreceptors and plays a role in both innate and adaptive immunity.

Mode of Action

The compound interacts with its target, the Tyrosine-protein kinase SYK, and disrupts its function

Biochemical Pathways

The compound affects the signaling pathways mediated by Tyrosine-protein kinase SYK . These pathways play a role in immune response regulation. The downstream effects of disrupting these pathways are complex and depend on the specific cellular context.

Result of Action

The compound’s action results in a decrease in the overall level of Nek2 protein in cells . It effectively inhibits the proliferation of human breast cancer cells, with a GI50 of 10-21 μM . Additionally, it activates cell killing activity by impairing the spindle assembly checkpoint regulated by the Hec1/Nek2 pathway .

properties

IUPAC Name |

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O3S2/c1-12-4-9-16(13(2)10-12)17-11-25-19(20-17)21-18(22)14-5-7-15(8-6-14)26(3,23)24/h4-11H,1-3H3,(H,20,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISGIXICBHUWMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(methylsulfanyl)-6-({5-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1,2,4-oxadiazol-3-yl}methyl)pyrimidine](/img/structure/B2404323.png)

![4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfone](/img/structure/B2404324.png)

![Ethyl 4-(2-chlorophenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2404332.png)

![1-[3-(2-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2404338.png)

![6-(4-(6-Ethyl-5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2404339.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2404340.png)